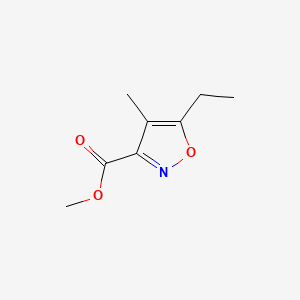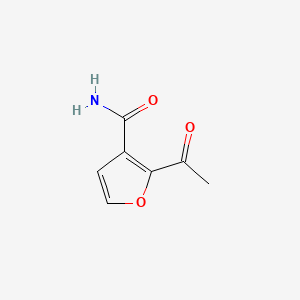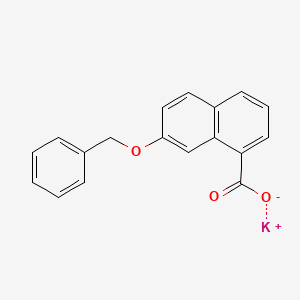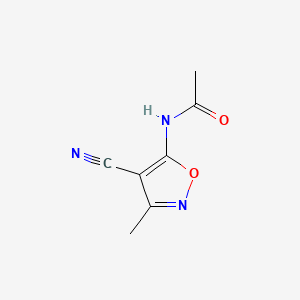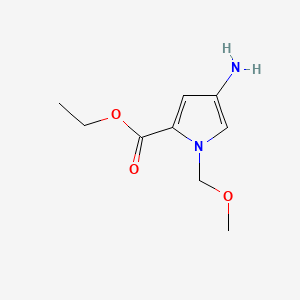![molecular formula C32H63NO16 B574458 O-[2-(Boc-amino)ethyl]-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 CAS No. 187848-68-6](/img/no-structure.png)
O-[2-(Boc-amino)ethyl]-Oμ-(2-carboxyethyl)polyethylene glycol 3,000
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“O-[2-(Boc-amino)ethyl]-Oμ-(2-carboxyethyl)polyethylene glycol 3,000” is a water-soluble PEG reagent . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable bond . The Boc-protected amine can be deprotected under mild acidic conditions .
科学的研究の応用
Biomedical Applications
Polyethylene glycols (PEGs) and their derivatives are extensively used in biomedical applications due to their hydrophilicity, biocompatibility, and functional versatility. PEGylation, the process of attaching PEG chains to molecules or surfaces, improves the stability, solubility, and bioavailability of therapeutic agents, including proteins and peptides. This modification reduces immunogenicity and enhances the pharmacokinetic profiles of drugs, leading to increased circulation times and improved drug efficacy (Thai Thanh Hoang Thi et al., 2020).
Drug Delivery Systems
PEG and its derivatives are fundamental in designing drug delivery systems. They are used in creating block copolymers for nanocarriers, such as liposomes, micelles, and polymeric nanoparticles. These systems facilitate targeted delivery, controlled release, and reduced toxicity of therapeutic agents. The conjugation of PEG to nanoparticles or drugs significantly improves their solubility, stability, and biocompatibility, thereby enhancing their therapeutic potential (L. Yin et al., 2022).
Polymer Sciences
In polymer science, PEG and its derivatives are utilized to modify material properties, including hydrophilicity, flexibility, and biodegradability. PEG-based polymers and copolymers find applications in creating hydrogels, tissue engineering scaffolds, and biodegradable materials for medical use. These materials support cell growth and tissue regeneration, offering potential in repairing or replacing damaged tissues, such as in spinal cord injury repair (Xianbin Kong et al., 2017).
Environmental and Chemical Engineering
PEG and its derivatives are also explored in environmental and chemical engineering for their role in separation processes, such as pervaporation for ethylene glycol purification. Their unique properties facilitate the selective transport of compounds, contributing to more efficient and environmentally friendly separation technologies (V. Rostovtseva et al., 2022).
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis of O-[2-(Boc-amino)ethyl]-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 can be achieved through a two-step process. The first step involves the reaction of polyethylene glycol with 2-bromoethylamine hydrobromide to form O-(2-aminoethyl)polyethylene glycol. The second step involves the reaction of O-(2-aminoethyl)polyethylene glycol with Boc anhydride and succinic anhydride to form the final product.", "Starting Materials": [ "Polyethylene glycol 3,000", "2-Bromoethylamine hydrobromide", "Boc anhydride", "Succinic anhydride", "Triethylamine", "Diisopropylcarbodiimide", "Chloroform", "Sodium bicarbonate", "Sodium chloride" ], "Reaction": [ "Step 1: Reaction of polyethylene glycol with 2-bromoethylamine hydrobromide", "- Dissolve polyethylene glycol 3,000 in chloroform", "- Add 2-bromoethylamine hydrobromide, triethylamine, and diisopropylcarbodiimide to the solution", "- Stir the mixture at room temperature for 24 hours", "- Extract the product with chloroform and wash with sodium bicarbonate and sodium chloride", "- Dry the product with anhydrous sodium sulfate", "Step 2: Reaction of O-(2-aminoethyl)polyethylene glycol with Boc anhydride and succinic anhydride", "- Dissolve O-(2-aminoethyl)polyethylene glycol in chloroform", "- Add Boc anhydride, succinic anhydride, and triethylamine to the solution", "- Stir the mixture at room temperature for 24 hours", "- Extract the product with chloroform and wash with sodium bicarbonate and sodium chloride", "- Dry the product with anhydrous sodium sulfate", "- Purify the product using column chromatography" ] } | |
CAS番号 |
187848-68-6 |
分子式 |
C32H63NO16 |
分子量 |
717.847 |
IUPAC名 |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C32H63NO16/c1-32(2,3)49-31(36)33-5-7-38-9-11-40-13-15-42-17-19-44-21-23-46-25-27-48-29-28-47-26-24-45-22-20-43-18-16-41-14-12-39-10-8-37-6-4-30(34)35/h4-29H2,1-3H3,(H,33,36)(H,34,35) |
InChIキー |
QMJVJXMTYZIZKH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




